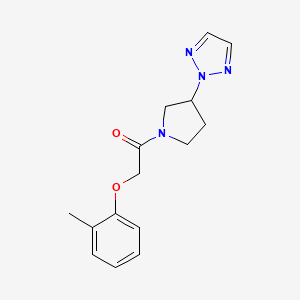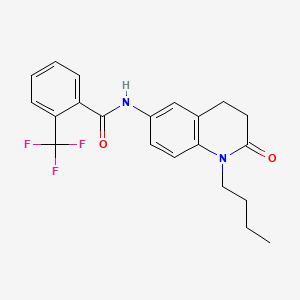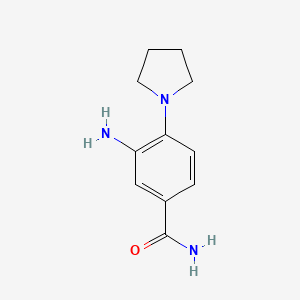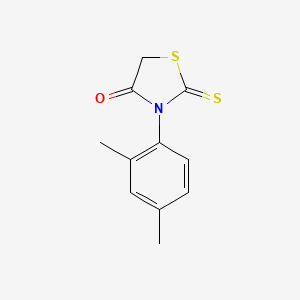
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives often involves annulation reactions or cyclocondensation of Schiff bases with thioglycolic acid . For instance, a base-promoted [3 + 2] annulation between azaoxyallyl cations and thiocarbonyls has been reported for the assembly of thiazolidin-4-ones, providing a general platform for accessing this scaffold . Similarly, one-pot, three-component syntheses have been employed for the efficient production of these compounds . These methods could potentially be adapted for the synthesis of "3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one."
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is typically confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral data . Single-crystal XRD analysis has also been used to confirm the structures of some compounds . These techniques would be essential in analyzing the molecular structure of "3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one."
Chemical Reactions Analysis
Thiazolidin-4-one derivatives can undergo various chemical reactions, including rearrangements and substitutions, which can lead to novel compounds with potential biological activities . The reactivity of the thiazolidin-4-one core allows for the introduction of various functional groups, which can significantly alter the compound's properties and activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazolidin-4-one ring. These properties are crucial for the pharmacokinetic profile of the compounds and can be evaluated using standard analytical techniques . The antimicrobial and anti-inflammatory activities of these derivatives have been tested, showing that the structure-activity relationship is an important factor in their biological efficacy .
Case Studies
Several studies have demonstrated the biological activities of thiazolidin-4-one derivatives. For example, some derivatives have shown potent antimicrobial activity against various bacterial and fungal strains . Others have been evaluated for their anti-inflammatory and antioxidant potential, with some compounds showing promising results . Additionally, molecular docking studies have been utilized to predict the binding interactions of these derivatives with biological targets, such as the Estrogen Receptor, which can guide the development of new therapeutics .
Scientific Research Applications
Antibacterial Agents
A study synthesized a series of 2-(3, 5-dimethyl-1-phenyl-1H-4-pyrazolyl)-3-(aryl/heteroaryl)-1,3-thiazolidin-4-one derivatives and evaluated them for antibacterial activity. Compounds containing pyridyl and pyrimidinyl moieties exhibited superior antibacterial activity against S. aureus and E. coli, suggesting potential development as antibacterial agents (Reddy et al., 2011).
Synthesis of 1,4-Dihydropyridine Derivatives
Another study reported on the synthesis of 1,4-dihydropyridine derivatives using 3-dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene-2-phenyl-1,3-oxazol-5(4H)-one and related thiazolidin-4-one derivatives. These compounds showed potential for further chemical modifications, which could be valuable in drug development and synthetic chemistry (Stanovnik et al., 2002).
Metal Complexes and Thermodynamics
Research on the geometrical structure, potentiometric, and thermodynamic studies of rhodanine azodye and its metal complexes demonstrated the synthesis and characterization of complex metal ions with thiazolidin-4-one derivatives. The study contributes valuable data on the stability constants of these complexes, providing insights into their potential application in analytical chemistry (El‐Bindary et al., 2015).
Anticancer Activity
A study focused on synthesizing 2-phenyl thiazolidinone substituted benzothiazole-6-carboxylic acid derivatives and evaluating their anticancer activity. Among the synthesized compounds, certain derivatives exhibited significant activity against the HeLa cell line, showing promise as leads for anticancer drug development (Prabhu et al., 2015).
Optical Properties and Material Science
The synthesis and DFT calculations of linear and nonlinear optical responses of a novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one were conducted to explore its potential in optoelectronic device applications. The compound showed promising optical properties, indicating its suitability for use in optical materials (Baroudi et al., 2020).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLQDSZOCUWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


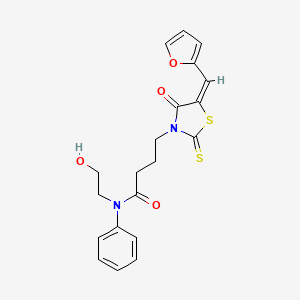
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

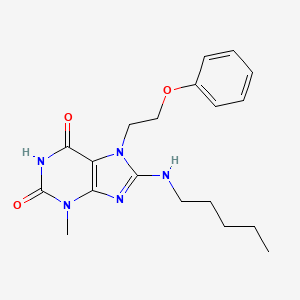
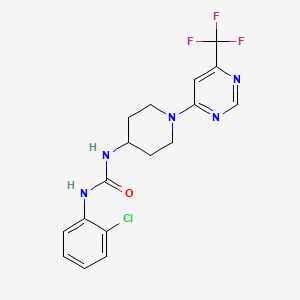
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)
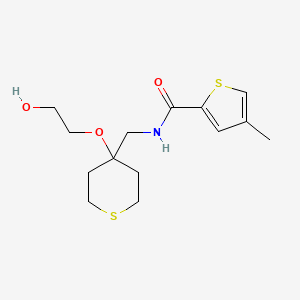
![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)
